methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the thiophene core, followed by the introduction of the fluorophenyl group and the sulfonamido and benzamido substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene core but may have different substituents.
Fluorophenyl compounds: These compounds contain the fluorophenyl group but may lack the thiophene core.
Sulfonamido and benzamido compounds: These compounds contain the sulfonamido and benzamido groups but may have different core structures
Properties
IUPAC Name |
methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5S2/c1-16-4-5-17(2)23(14-16)37(33,34)30-21-12-8-19(9-13-21)25(31)29-26-24(27(32)35-3)22(15-36-26)18-6-10-20(28)11-7-18/h4-15,30H,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUWTCGALUBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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